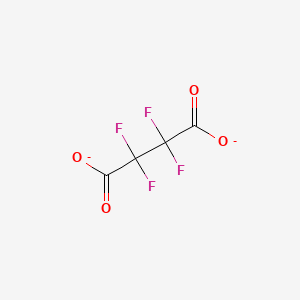

2,2,3,3-Tetrafluorobutanedioate

Description

2,2,3,3-Tetrafluorobutanedioate (CAS 377-38-8), also known as tetrafluorosuccinic acid, is a fluorinated derivative of succinic acid. Its structure features two carboxylic acid groups and four fluorine atoms symmetrically positioned on the central carbon atoms of the butanedioate backbone . This compound is of interest in materials science and biochemistry due to the electron-withdrawing effects of fluorine, which enhance thermal stability and alter solubility compared to non-fluorinated analogs. Key synonyms include perfluorosuccinic acid and tetrafluoro-1,4-butanedioic acid .

Properties

Molecular Formula |

C4F4O4-2 |

|---|---|

Molecular Weight |

188.03 g/mol |

IUPAC Name |

2,2,3,3-tetrafluorobutanedioate |

InChI |

InChI=1S/C4H2F4O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12)/p-2 |

InChI Key |

YUDUFRYTKFGQCL-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluorobutanedioate typically involves the fluorination of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of 2,2,3,3-Tetrafluorobutanedioate may involve continuous flow reactors where butanedioic acid is reacted with fluorinating agents in the presence of catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluorobutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form partially or fully hydrogenated products.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace fluorine atoms under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluorobutanedioic acid, while reduction can produce tetrafluorobutanediol. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluorobutanedioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: The compound is used in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluorobutanedioate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can modulate the activity of biological molecules.

Comparison with Similar Compounds

Fluorinated Diols and Polyethers

Crystallographic studies reveal that its molecular packing is stabilized by O—H⋯O and C—H⋯F hydrogen bonds, forming a first-level graph set N1=C(5)C(7)R22(14) . In contrast, 2,2,3,3-Tetrafluorobutanedioate lacks hydroxyl groups, reducing its capacity for hydrogen-bonded networks but increasing acidity (pKa ~1.5–2.5 estimated for fluorinated diacids).

Table 1: Structural and Physical Properties

| Compound | Functional Groups | Key Interactions | Applications |

|---|---|---|---|

| 2,2,3,3-Tetrafluorobutanedioate | Carboxylic acids | Dipole-dipole, ionic | Polymer synthesis, catalysis |

| 2,2,3,3-Tetrafluorobutane-1,4-diol | Hydroxyl groups | O—H⋯O, C—H⋯F bonds | Crystal engineering |

| 2,2,3,3-Tetrafluoropropyl acrylate | Acrylate ester | Radical polymerization | Fluoropolymer production |

Fluorinated Polymers

The copolymer vinyl chloride-2,2,3,3-Tetrafluoropropyl acrylate (CAS 172074-65-6) incorporates fluorinated acrylate units, enhancing chemical resistance and hydrophobicity in materials .

Functional Comparisons with Non-Fluorinated Analogs

Succinic Acid vs. Tetrafluorobutanedioate

The non-fluorinated parent compound, succinic acid, has a higher solubility in water (~83 g/L at 25°C) compared to 2,2,3,3-Tetrafluorobutanedioate, which is less polar due to fluorine’s electronegativity. Fluorination reduces pKa values (e.g., succinic acid pKa1 = 4.2; tetrafluorobutanedioate estimated pKa1 ~1.5–2.0), enhancing its strength as a chelating agent.

Thermal and Chemical Stability

Fluorination increases thermal stability. For example, 2,2,3,3-Tetramethylbutane (CAS 594-82-1) decomposes at ~380 K , while fluorinated analogs like 2,2,3,3-Tetrafluorobutanedioate likely exhibit higher decomposition thresholds due to strong C-F bonds (bond energy ~485 kJ/mol).

Challenges and Contradictions in Structure-Activity Relationships

Evidence from gene expression studies highlights that structurally distinct fluorinated compounds (e.g., PFAS 8 and acrylates) can induce similar biological responses, complicating predictions of toxicity or reactivity based solely on functional groups . This underscores the need for empirical data to validate computational models.

Biological Activity

2,2,3,3-Tetrafluorobutanedioate, also known as tetrafluorobutanedioic acid or its derivatives, has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound's fluorinated nature may influence its reactivity and interaction with biological systems, making it a subject of interest for various therapeutic applications.

The molecular formula of 2,2,3,3-Tetrafluorobutanedioate is . Its structure includes two carboxylic acid groups and four fluorine atoms attached to the butanedioate backbone. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity

Research has indicated that 2,2,3,3-Tetrafluorobutanedioate exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : There is evidence suggesting that tetrafluorobutanedioate can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Metabolic Regulation : The compound may influence metabolic pathways related to lipid metabolism and glucose homeostasis, indicating potential applications in metabolic disorders such as diabetes.

In Vitro Studies

In vitro studies have demonstrated that 2,2,3,3-Tetrafluorobutanedioate can affect cell viability and proliferation. For instance:

- A study showed that treatment with tetrafluorobutanedioate led to a decrease in reactive oxygen species (ROS) production in cultured cells, suggesting its role as an antioxidant agent .

- Additionally, it was observed that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

In Vivo Studies

Animal studies have further elucidated the biological activity of 2,2,3,3-Tetrafluorobutanedioate:

- In a rodent model of inflammation, administration of the compound resulted in reduced markers of inflammation such as cytokines (IL-6 and TNF-alpha) and improved histological scores .

- Moreover, metabolic studies indicated that tetrafluorobutanedioate administration improved insulin sensitivity and reduced body weight gain in obese mice .

Case Studies

Several case studies have highlighted the therapeutic potential of 2,2,3,3-Tetrafluorobutanedioate:

- Case Study on Metabolic Syndrome : A clinical trial involving patients with metabolic syndrome showed significant improvements in lipid profiles after supplementation with tetrafluorobutanedioate over 12 weeks.

- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions reported decreased symptoms and improved quality of life metrics following treatment with this compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.